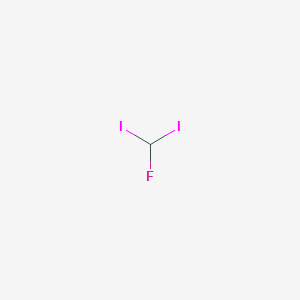
6-Bromo-2-(trifluoromethyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(trifluoromethyl)quinolin-4-amine is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is commonly referred to as BTQ and has been studied extensively for its potential use in various fields such as pharmaceuticals, medicinal chemistry, and materials science. In
Wirkmechanismus
The exact mechanism of action of BTQ is not fully understood, but it is believed to exert its antitumor activity through the inhibition of DNA topoisomerase I and II enzymes, which are essential for DNA replication and cell division. BTQ has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
BTQ has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, BTQ has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. However, the exact biochemical and physiological effects of BTQ on normal cells and tissues are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BTQ is its relatively simple synthesis method, which makes it a cost-effective compound for scientific research. In addition, BTQ has been extensively studied for its potential use in various fields such as medicinal chemistry, materials science, and pharmaceuticals. However, one of the limitations of BTQ is its potential toxicity, which requires careful handling and disposal in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of BTQ. One area of interest is the development of new anticancer drugs based on the structure of BTQ. Another area of interest is the synthesis of novel organic materials with unique optical and electronic properties using BTQ as a building block. In addition, further investigation is needed to fully understand the biochemical and physiological effects of BTQ on normal cells and tissues.
Synthesemethoden
The synthesis of BTQ involves the reaction of 6-bromo-2-nitroaniline with trifluoroacetic acid and tin (II) chloride to form the intermediate 6-bromo-2-(trifluoromethyl)nitrobenzene. This intermediate is then reduced with iron powder to yield the final product, 6-bromo-2-(trifluoromethyl)quinolin-4-amine. The synthesis of BTQ is relatively simple and can be performed on a large scale, making it a cost-effective compound for scientific research.
Wissenschaftliche Forschungsanwendungen
BTQ has been extensively studied for its potential use in various fields such as medicinal chemistry, materials science, and pharmaceuticals. In medicinal chemistry, BTQ has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, BTQ has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In pharmaceuticals, BTQ has been studied for its potential use as a scaffold for the development of new drugs for various diseases.
Eigenschaften
CAS-Nummer |
1700-91-0 |
|---|---|
Produktname |
6-Bromo-2-(trifluoromethyl)quinolin-4-amine |
Molekularformel |
C10H6BrF3N2 |
Molekulargewicht |
291.07 g/mol |
IUPAC-Name |
6-bromo-2-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H,(H2,15,16) |
InChI-Schlüssel |
JGIPJERESKYPHO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)N |
Synonyme |
6-BroMo-2-(trifluoroMethyl)quinolin-4-aMine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



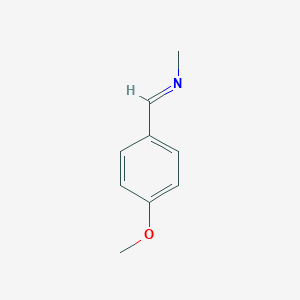
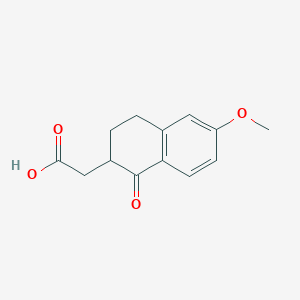
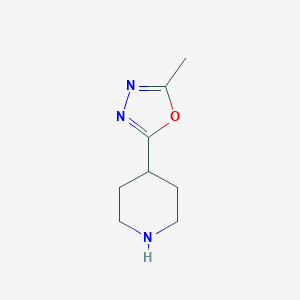
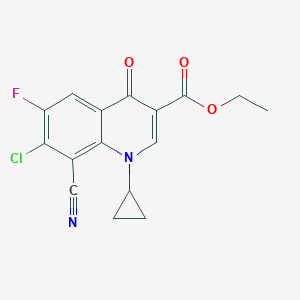
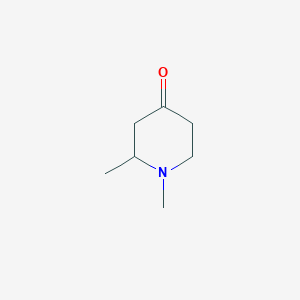
![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)



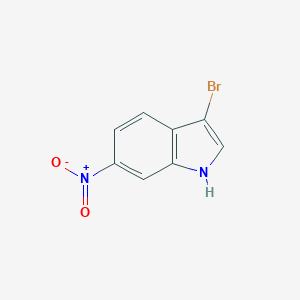
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
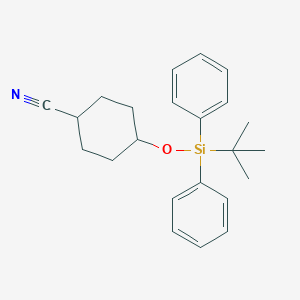
![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)
